molecular formula C3H6F3NO2 B12516861 Methylamine; trifluoroacetic acid

Methylamine; trifluoroacetic acid

Cat. No.: B12516861
M. Wt: 145.08 g/mol
InChI Key: XETFBTXVGCQYBD-UHFFFAOYSA-N
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Description

Methylamine; trifluoroacetic acid is a compound formed by the combination of methylamine and trifluoroacetic acid. Methylamine is a simple aliphatic amine with the formula CH₃NH₂, while trifluoroacetic acid is a strong organic acid with the formula CF₃COOH. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methylamine; trifluoroacetic acid typically involves the reaction of methylamine with trifluoroacetic acid. The reaction is straightforward and can be represented by the following equation:

CH3NH2+CF3COOHCH3NH3+CF3COO\text{CH}_3\text{NH}_2 + \text{CF}_3\text{COOH} \rightarrow \text{CH}_3\text{NH}_3^+\text{CF}_3\text{COO}^- CH3​NH2​+CF3​COOH→CH3​NH3+​CF3​COO−

This reaction is usually carried out under ambient conditions, and the product is obtained as a crystalline solid.

Industrial Production Methods

In industrial settings, methylamine is produced by the reaction of ammonia with methanol, while trifluoroacetic acid is synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The combination of these two compounds to form this compound is typically done in a controlled environment to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methylamine; trifluoroacetic acid undergoes various chemical reactions, including:

    Acid-Base Reactions: As a salt, it can participate in acid-base reactions, where the trifluoroacetate ion can act as a base and the methylammonium ion as an acid.

    Substitution Reactions: The methylamine component can undergo nucleophilic substitution reactions, particularly with electrophiles.

    Condensation Reactions: Trifluoroacetic acid can facilitate condensation reactions due to its strong acidic nature.

Common Reagents and Conditions

    Oxidizing Agents: Methylamine can be oxidized using agents like potassium permanganate.

    Reducing Agents: Trifluoroacetic acid can be reduced under specific conditions, although it is generally resistant to reduction due to the presence of the electronegative fluorine atoms.

    Catalysts: Various catalysts, including acids and bases, can be used to facilitate reactions involving this compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of methylamine can produce formaldehyde and ammonia, while substitution reactions can yield a variety of methylated products.

Scientific Research Applications

Methylamine; trifluoroacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methylamine; trifluoroacetic acid involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate ion can stabilize various intermediates through its electron-withdrawing effects, while the methylammonium ion can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethylamine; trifluoroacetic acid: Similar in structure but with an ethyl group instead of a methyl group.

    Dimethylamine; trifluoroacetic acid: Contains two methyl groups attached to the nitrogen.

    Ammonium trifluoroacetate: Contains an ammonium ion instead of a methylammonium ion.

Uniqueness

This compound is unique due to the combination of a simple amine with a strong acid, resulting in a compound with distinct reactivity and stability. The presence of the trifluoromethyl group in trifluoroacetic acid imparts strong electron-withdrawing properties, making it a valuable reagent in various chemical transformations .

Conclusion

This compound is a compound with significant importance in various fields of science and industry Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications

Properties

Molecular Formula

C3H6F3NO2

Molecular Weight

145.08 g/mol

IUPAC Name

methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C2HF3O2.CH5N/c3-2(4,5)1(6)7;1-2/h(H,6,7);2H2,1H3

InChI Key

XETFBTXVGCQYBD-UHFFFAOYSA-N

Canonical SMILES

CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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